molecular formula C10H14BrNO B12973229 (S)-1-(3-Bromo-5-methoxyphenyl)propan-1-amine

(S)-1-(3-Bromo-5-methoxyphenyl)propan-1-amine

Cat. No.: B12973229
M. Wt: 244.13 g/mol
InChI Key: VWEMJIUXFDDPBG-JTQLQIEISA-N
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Description

(S)-1-(3-Bromo-5-methoxyphenyl)propan-1-amine is a chiral amine compound characterized by the presence of a bromine atom and a methoxy group on a phenyl ring. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-Bromo-5-methoxyphenyl)propan-1-amine typically involves the following steps:

    Methoxylation: The addition of a methoxy group to the 5-position of the phenyl ring.

    Chiral Amine Formation: The formation of the chiral amine group at the 1-position of the propan-1-amine chain.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as:

  • Use of specific catalysts to enhance reaction rates.
  • Controlled temperature and pressure conditions.
  • Purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-Bromo-5-methoxyphenyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides or other oxidized products.

    Reduction: Reduction of the bromine atom or other functional groups.

    Substitution: Replacement of the bromine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Use of nucleophiles like sodium azide or potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution may yield various substituted phenylamines.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: As a probe to study biological processes involving amine compounds.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of (S)-1-(3-Bromo-5-methoxyphenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups may influence its binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(3-Bromo-4-methoxyphenyl)propan-1-amine
  • (S)-1-(3-Chloro-5-methoxyphenyl)propan-1-amine
  • (S)-1-(3-Bromo-5-ethoxyphenyl)propan-1-amine

Uniqueness

(S)-1-(3-Bromo-5-methoxyphenyl)propan-1-amine is unique due to the specific positions of the bromine and methoxy groups, which can influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C10H14BrNO

Molecular Weight

244.13 g/mol

IUPAC Name

(1S)-1-(3-bromo-5-methoxyphenyl)propan-1-amine

InChI

InChI=1S/C10H14BrNO/c1-3-10(12)7-4-8(11)6-9(5-7)13-2/h4-6,10H,3,12H2,1-2H3/t10-/m0/s1

InChI Key

VWEMJIUXFDDPBG-JTQLQIEISA-N

Isomeric SMILES

CC[C@@H](C1=CC(=CC(=C1)Br)OC)N

Canonical SMILES

CCC(C1=CC(=CC(=C1)Br)OC)N

Origin of Product

United States

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